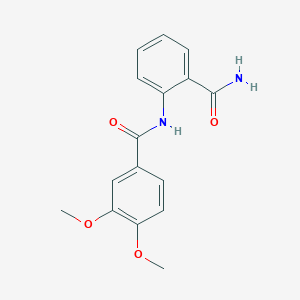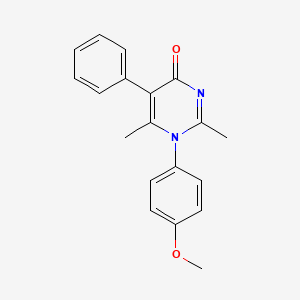![molecular formula C19H19N3O3 B5799875 2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol](/img/structure/B5799875.png)
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylphenylhydrazine with 3-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the dimethylamino group.
Applications De Recherche Scientifique
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds share the dimethylaminoethenyl group and have similar electronic properties.
2-(dimethylamino)ethoxy]ethanol: This compound also contains a dimethylamino group and is used in various chemical applications.
Uniqueness
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol is unique due to its combination of a nitro group, an indole core, and a dimethylaminoethenyl group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-4-6-14(7-5-13)21-17(10-11-20(2)3)19(22(24)25)16-9-8-15(23)12-18(16)21/h4-12,23H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHMQLHNMFLKV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2C=CN(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2/C=C/N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5799818.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)




![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)
